molecular formula C22H20N4O3S B11376229 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)propanamide

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)propanamide

Cat. No.: B11376229
M. Wt: 420.5 g/mol
InChI Key: XVDIDHMHXSNACA-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)propanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a phenyl ring, and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxyaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization with a thiourea derivative to form the dihydropyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The cyano group and the dihydropyrimidinone core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)propanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxyphenyl group enhances its solubility and bioavailability, making it a more effective candidate for various applications .

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C22H20N4O3S/c1-3-29-17-11-9-16(10-12-17)24-20(27)14(2)30-22-25-19(15-7-5-4-6-8-15)18(13-23)21(28)26-22/h4-12,14H,3H2,1-2H3,(H,24,27)(H,25,26,28)

InChI Key

XVDIDHMHXSNACA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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